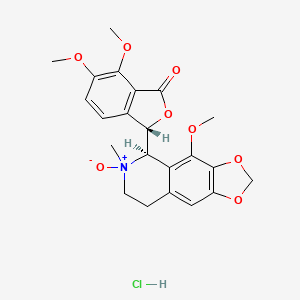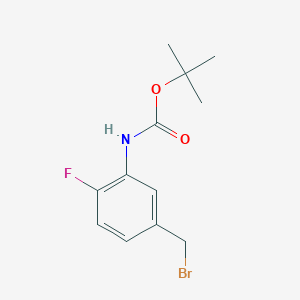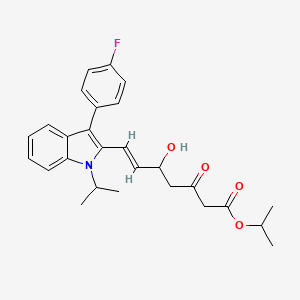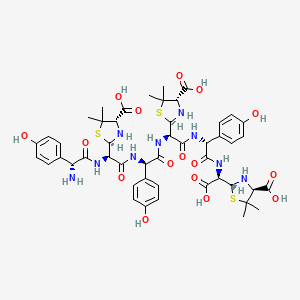
Noscapine N-Oxide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noscapine N-Oxide Hydrochloride is a derivative of noscapine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). Noscapine itself is known for its antitussive (cough-suppressing) properties and has been used in medicine for many years. The N-oxide derivative is of particular interest due to its potential enhanced biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Noscapine N-Oxide Hydrochloride typically involves the oxidation of noscapine. One common method includes reacting noscapine with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. This reaction is carried out under acidic conditions to yield the hydrochloride salt of the N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Noscapine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The initial formation of the N-oxide from noscapine is an oxidation reaction.
Reduction: The N-oxide can be reduced back to noscapine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Zinc and hydrochloric acid (HCl) are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: this compound.
Reduction: Noscapine.
Substitution: Various substituted noscapine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Noscapine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: The compound is studied for its potential effects on cellular processes, including its role in microtubule dynamics.
Medicine: Research is ongoing into its potential as an anticancer agent, particularly in targeting microtubules and inhibiting cell division.
Mécanisme D'action
Noscapine N-Oxide Hydrochloride exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and disrupts their dynamic instability. This leads to cell cycle arrest in the mitotic phase and induces apoptosis (programmed cell death) in cancer cells. The compound’s ability to cross the blood-brain barrier makes it particularly useful in treating brain tumors .
Comparaison Avec Des Composés Similaires
Noscapine: The parent compound, known for its antitussive properties.
Bromo-noscapine: A derivative with enhanced anticancer activity.
Nornoscapine: A demethylated form of noscapine with different biological activities.
Comparison: Noscapine N-Oxide Hydrochloride is unique in its enhanced ability to disrupt microtubule dynamics compared to noscapine. Its N-oxide group provides additional sites for chemical modification, potentially leading to derivatives with improved pharmacological properties. Unlike bromo-noscapine, which has a bromine atom, the N-oxide derivative offers a different mechanism of action and potentially fewer side effects .
Propriétés
Formule moléculaire |
C22H24ClNO8 |
|---|---|
Poids moléculaire |
465.9 g/mol |
Nom IUPAC |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C22H23NO8.ClH/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+,23?;/m1./s1 |
Clé InChI |
NBUGJFAWLMEDRD-SQYDCFKDSA-N |
SMILES isomérique |
C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
SMILES canonique |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)

![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)





![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)


